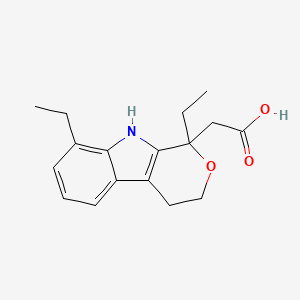

Etodolac

Übersicht

Beschreibung

Etodolac ist ein nichtsteroidales Antirheumatikum (NSAR), das zur Behandlung von Schmerzen und Entzündungen im Zusammenhang mit Erkrankungen wie Arthrose und rheumatoider Arthritis eingesetzt wird . Es wurde 1971 patentiert und 1985 für die medizinische Anwendung zugelassen . This compound wirkt durch Hemmung des Enzyms Cyclooxygenase, das an der Synthese von Prostaglandinen beteiligt ist, Verbindungen, die Entzündungen und Schmerzen vermitteln .

Wissenschaftliche Forschungsanwendungen

Etodolac has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of NSAIDs and their interactions with enzymes . In biology, this compound is used to study the effects of NSAIDs on cellular processes and inflammation . In medicine, this compound is used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain . It is also used in the development of new drug delivery systems, such as nanoemulsions and nanostructured lipid carriers, to improve its bioavailability and therapeutic effects .

Wirkmechanismus

Mode of Action

Etodolac exerts its therapeutic effects by inhibiting prostaglandin synthesis . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition of prostaglandin synthesis results in the drug’s anti-inflammatory, analgesic, and antipyretic properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. Therefore, by inhibiting their synthesis, this compound can alleviate these symptoms.

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The area under the plasma concentration-time curve of racemic this compound increases linearly with doses used clinically . The elimination half-life of this compound is between 6 and 8 hours in plasma, and is similar for both enantiomers . The volume of distribution (Vd) of racemic this compound is higher than that of most other NSAIDs mainly because of the extensive distribution of the S-enantiomer .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound can decrease inflammation and pain associated with conditions like rheumatoid arthritis and osteoarthritis . In addition, recent studies have shown that this compound can inhibit the eukaryotic elongation factor 2 kinase (eEF2K), an important molecular driver of tumorigenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesized prodrugs of this compound are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the pH of the environment can influence the stability and action of this compound. Additionally, factors such as the patient’s overall health, age, and the presence of other medications can also influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Etodolac’s therapeutic effects are primarily due to its ability to inhibit prostaglandin synthesis . Prostaglandins are biomolecules that play key roles in mediating inflammation, pain, and fever . By inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, this compound effectively reduces these symptoms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By reducing the levels of prostaglandins, this compound can decrease the sensitivity of nerve endings to pain transmission, thereby relieving pain .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the COX enzymes . By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, leading to a decrease in inflammation, pain, and fever .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Peak plasma concentrations of this compound are reached within 50 to 110 minutes after oral administration, and the peak analgesic effect occurs between one to two hours following a dose . The effects of this compound usually last six to eight hours .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, a reduction in the number of fertilized eggs implanted was demonstrated in reproduction studies in rats receiving 8 mg/kg a day .

Metabolic Pathways

This compound is extensively metabolized in the liver . Several this compound metabolites have been identified in human plasma and urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope .

Vorbereitungsmethoden

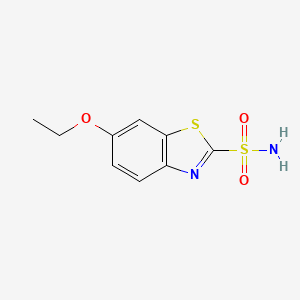

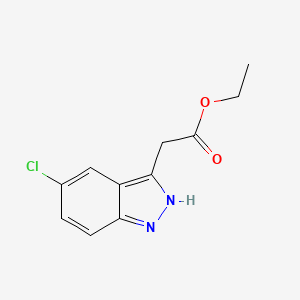

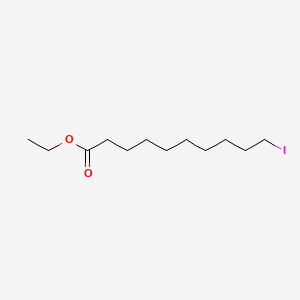

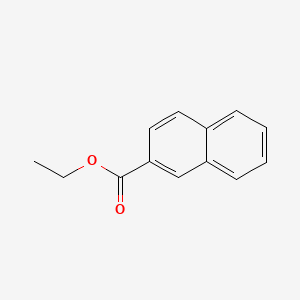

Synthesewege und Reaktionsbedingungen: Etodolac kann auf verschiedene Weise synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 7-Ethyl-Tryptophol mit Methyl-3-oxo-pentanoat in Gegenwart einer konzentrierten Mineralsäure bei Temperaturen zwischen -20 °C und +50 °C . Das resultierende Produkt wird dann hydrolysiert, um this compound zu erhalten . Eine andere Methode verwendet 7-Ethyl-Indol als Ausgangsmaterial, das mit Ethyl-2-(Ethoxycarbosulfanyl)-thioacetat reagiert und dann mit einem Reduktionsmittel reduziert wird, um ein wichtiges Zwischenprodukt, 7-Ethyl-Tryptophol, herzustellen .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt in der Regel nach der Fischer-Indol-Synthesemethode, bei der o-Nitroethylbenzol als Rohstoff verwendet wird. Diese Verbindung wird zu o-Ethylanilin reduziert, das dann diazotiert und reduziert wird, um o-Ethylphenylhydrazinhydrochlorid zu erhalten. Dieses Zwischenprodukt wird dann mit 2,3-Dihydrofuran in 1,4-Dioxan umgesetzt, um 7-Ethyltryptophol zu erhalten, das mit 3-Methoxy-2-pentensäuremethylester cyclisiert wird, um this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Beispielsweise kann es durch Eisen(III) in Gegenwart von o-Phenanthrolin oder Bipyridyl oxidiert werden, um einen Tris-Komplex zu bilden . Es kann auch Reduktionsreaktionen eingehen, wie z. B. die Reduktion von Eisen(III) zu Eisen(II) in Gegenwart von this compound .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von this compound verwendet werden, umfassen Eisen(III)-chlorid, o-Phenanthrolin, Bipyridyl und Ferricyanid . Diese Reaktionen werden typischerweise in sauren oder gepufferten Lösungen bei bestimmten pH-Werten durchgeführt, um die Bildung der gewünschten Produkte zu optimieren .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Eisenkomplexe, wie z. B. den Eisen(II)-Bipyridyl-Komplex und den Eisen(II)-o-Phenanthrolin-Komplex . Diese Komplexe werden häufig in spektrophotometrischen Assays verwendet, um die Konzentration von this compound in pharmazeutischen Formulierungen zu bestimmen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Modellverbindung verwendet, um die Mechanismen von NSAR und ihre Wechselwirkungen mit Enzymen zu untersuchen . In der Biologie wird this compound verwendet, um die Auswirkungen von NSAR auf zelluläre Prozesse und Entzündungen zu untersuchen . In der Medizin wird this compound zur Behandlung von Erkrankungen wie Arthrose, rheumatoider Arthritis und akuten Schmerzen eingesetzt . Es wird auch bei der Entwicklung neuer Arzneimittelverabreichungssysteme eingesetzt, wie z. B. Nanoemulsionen und nanostrukturierte Lipidträger, um die Bioverfügbarkeit und die therapeutischen Wirkungen zu verbessern .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Cyclooxygenase (COX), das an der Synthese von Prostaglandinen beteiligt ist . Durch Blockierung der COX-Aktivität reduziert this compound die Produktion von Prostaglandinen, was zu einer Verringerung von Entzündungen, Schmerzen und Fieber führt . This compound ist selektiver für die COX-2-Isoform, die hauptsächlich an Entzündungen beteiligt ist, im Vergleich zur COX-1-Isoform, die am Schutz der Magenschleimhaut beteiligt ist .

Analyse Chemischer Reaktionen

Types of Reactions: Etodolac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized by iron (III) in the presence of o-phenanthroline or bipyridyl to form a tris-complex . It can also undergo reduction reactions, such as the reduction of iron (III) to iron (II) in the presence of this compound .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iron (III) chloride, o-phenanthroline, bipyridyl, and ferricyanide . These reactions are typically carried out in acidic or buffered solutions at specific pH levels to optimize the formation of the desired products .

Major Products Formed: The major products formed from the reactions of this compound include various iron complexes, such as the iron (II)-bipyridyl complex and the iron (II)-o-phenanthroline complex . These complexes are often used in spectrophotometric assays to determine the concentration of this compound in pharmaceutical formulations .

Vergleich Mit ähnlichen Verbindungen

Etodolac ähnelt anderen NSAR wie Ibuprofen, Naproxen und Diclofenac in seinem Wirkmechanismus und seinen therapeutischen Wirkungen . this compound hat eine höhere Selektivität für COX-2 im Vergleich zu einigen anderen NSAR, was zu weniger gastrointestinalen Nebenwirkungen führen kann . Darüber hinaus hat sich gezeigt, dass this compound eine längere Halbwertszeit und Wirkdauer im Vergleich zu einigen anderen NSAR hat, was es für die einmal tägliche Dosierung geeignet macht .

Liste ähnlicher Verbindungen:- Ibuprofen

- Naproxen

- Diclofenac

- Celecoxib

- Meloxicam

This compound zeichnet sich durch seine einzigartige chemische Struktur und sein Gleichgewicht zwischen COX-1- und COX-2-Hemmung aus, das eine wirksame entzündungshemmende und schmerzlindernde Wirkung mit einem potenziell geringeren Risiko für gastrointestinale Nebenwirkungen bietet .

Eigenschaften

IUPAC Name |

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYBQONXHNTVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020615 | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.92e-02 g/L | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

41340-25-4 | |

| Record name | Etodolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etodolac [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | etodolac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etodolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 - 148 °C | |

| Record name | Etodolac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etodolac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

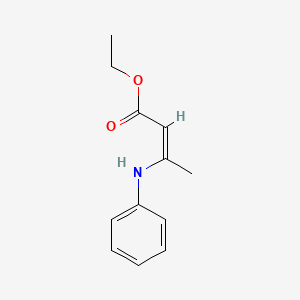

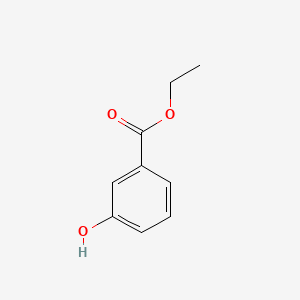

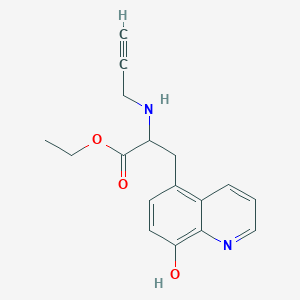

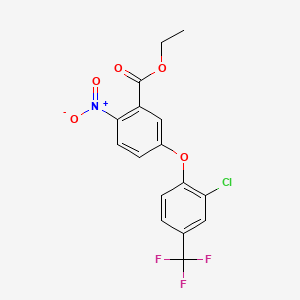

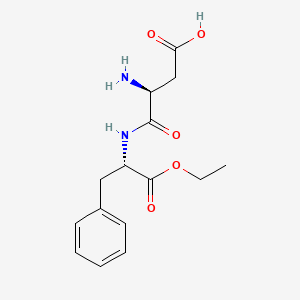

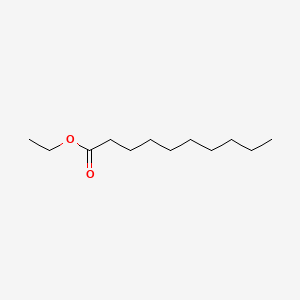

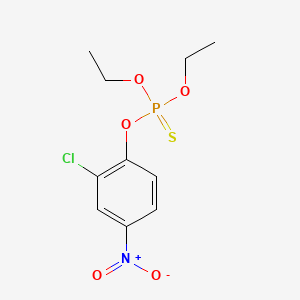

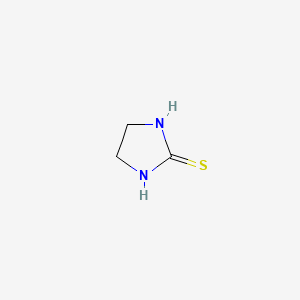

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.